molecular formula C8H14N2O B13215136 1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile

Cat. No.: B13215136
M. Wt: 154.21 g/mol
InChI Key: YNTKXGCQRQCMRV-UHFFFAOYSA-N
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Description

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile is a specialized chemical compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . This compound is notable for its unique structure, which includes a cyclobutane ring substituted with an amino group, a hydroxyl group, and a nitrile group. It is primarily used for research purposes in various scientific domains.

Preparation Methods

The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through , where two alkenes react to form the four-membered ring.

    Introduction of Functional Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of a cyclobutane derivative with an appropriate amine and alcohol under controlled conditions can yield the desired product.

    Nitrile Group Addition: The nitrile group can be introduced via cyanation reactions, where a suitable leaving group on the cyclobutane ring is replaced by a cyano group using reagents like sodium cyanide.

Chemical Reactions Analysis

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include carbonyl compounds, primary amines, and substituted cyclobutane derivatives.

Scientific Research Applications

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:

    1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile: Similar structure but lacks the amino group.

    1-(3-Aminopropyl)cyclobutane-1-carbonitrile: Similar structure but lacks the hydroxyl group.

    1-(3-Amino-2-hydroxypropyl)cyclopentane-1-carbonitrile: Similar functional groups but with a cyclopentane ring instead of a cyclobutane ring.

The uniqueness of this compound lies in its combination of functional groups on a cyclobutane ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-amino-2-hydroxypropyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C8H14N2O/c9-5-7(11)4-8(6-10)2-1-3-8/h7,11H,1-5,9H2

InChI Key

YNTKXGCQRQCMRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(CN)O)C#N

Origin of Product

United States

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